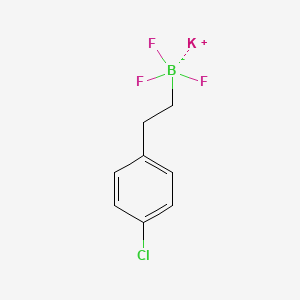

Potassium (4-chlorophenethyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

四氟硼酸(4-氯苯乙基)钾是一种有机硼化合物,其分子式为C8H9BClF3K。它是一种结晶固体,广泛应用于各种化学反应,特别是在有机合成领域。该化合物以其稳定性和反应活性著称,使其成为合成复杂有机分子的宝贵试剂。

准备方法

合成路线和反应条件

四氟硼酸(4-氯苯乙基)钾可以通过4-氯苯乙基硼酸与氟化氢钾和氟化钾在合适的溶剂(如四氢呋喃)存在下反应合成。反应通常在惰性气氛下进行,以防止氧化和水分干扰。 生成的产物随后通过重结晶进行纯化,以获得高纯度的所需化合物 .

工业生产方法

在工业生产中,四氟硼酸(4-氯苯乙基)钾的生产涉及类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常利用连续流动反应器和自动化系统来确保一致的质量和产量。 使用高纯度试剂和溶剂对于最大限度地减少杂质和最大限度地提高产品总产量至关重要 .

化学反应分析

反应类型

四氟硼酸(4-氯苯乙基)钾会发生各种类型的化学反应,包括:

取代反应: 它可以参与亲核取代反应,其中三氟硼酸基团被其他亲核试剂取代。

交叉偶联反应: 它通常用于铃木-宫浦交叉偶联反应,与芳基或乙烯基卤化物形成碳-碳键.

氧化还原反应: 该化合物可以氧化生成硼酸或还原生成硼烷.

常用试剂和条件

主要形成的产物

取代反应: 主要产物是取代的苯乙基衍生物。

交叉偶联反应: 主要产物是联芳基或二芳基化合物。

氧化还原反应: 主要产物分别是硼酸或硼烷.

科学研究应用

四氟硼酸(4-氯苯乙基)钾在科学研究中有着广泛的应用:

作用机制

四氟硼酸(4-氯苯乙基)钾的作用机制涉及形成反应性中间体,这些中间体促进各种化学转化。在交叉偶联反应中,该化合物充当亲核试剂,其中三氟硼酸基团被钯催化剂激活,形成反应性硼酸酯中间体。 然后,该中间体与芳基或乙烯基卤化物发生转金属化,随后发生还原消除,形成所需的碳-碳键 。所涉及的分子靶标和途径取决于所用反应的具体类型和条件。

相似化合物的比较

四氟硼酸(4-氯苯乙基)钾与其他类似化合物相比具有独特之处,因为它具有特定的反应性和稳定性。类似的化合物包括:

四氟硼酸(4-氟苯基)钾: 该化合物具有类似的反应性,但在苯环上的取代基不同,这可能会影响其在某些反应中的反应性和选择性.

四氟硼酸(4-甲氧基苯基)钾: 该化合物具有甲氧基而不是氯苯乙基基团,这可能会影响其电子性质和反应性.

四氟硼酸(4-三氟甲基苯基)钾: 该化合物具有三氟甲基基团,这可能会增强其在某些反应中的稳定性和反应性.

生物活性

Potassium (4-chlorophenethyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is characterized by its trifluoroborate group, which enhances its reactivity and potential interactions with biological systems. The presence of the 4-chlorophenethyl moiety suggests possible applications in medicinal chemistry due to its structural similarity to various bioactive compounds.

Antinociceptive Properties

Recent studies have indicated that this compound exhibits antinociceptive properties. Research has shown that this compound can significantly reduce pain responses in animal models. For instance, a study involving the administration of this compound demonstrated a marked reduction in pain induced by acetic acid in mice, suggesting its potential as an analgesic agent. Notably, this effect was observed without significant alterations in motor performance, indicating a selective action on pain pathways rather than general sedation or motor impairment .

The mechanism underlying the antinociceptive effects of this compound appears to be independent of classical analgesic pathways involving cholinergic and opioid systems. This was evidenced by the lack of interference from atropine (a muscarinic antagonist) and naloxone (an opioid antagonist) during pain assessments, suggesting alternative pathways may be involved in mediating these effects .

Toxicological Studies

Toxicological investigations have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on mice, various biochemical parameters were assessed, including liver and kidney function markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels. Results indicated no significant differences between treated and control groups, suggesting that the compound does not induce hepatotoxicity or nephrotoxicity at the tested doses .

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antinociceptive Effect | Significant reduction in pain | |

| Hepatotoxicity | No significant changes in AST/ALT | |

| Nephrotoxicity | No significant changes in urea/creatinine |

Example Case Study: Organotrifluoroborates in Pain Management

A notable case study examined the effectiveness of organotrifluoroborates in managing chronic pain conditions. Participants receiving treatment with similar compounds reported improved pain relief compared to placebo groups. This suggests that this compound may hold promise for further clinical exploration in pain management strategies .

属性

分子式 |

C8H8BClF3K |

|---|---|

分子量 |

246.51 g/mol |

IUPAC 名称 |

potassium;2-(4-chlorophenyl)ethyl-trifluoroboranuide |

InChI |

InChI=1S/C8H8BClF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |

InChI 键 |

AFLXXMDTKLTATQ-UHFFFAOYSA-N |

规范 SMILES |

[B-](CCC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。